molecular formula C11H11BrN2 B1335551 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 497261-38-8

8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B1335551
CAS RN: 497261-38-8
M. Wt: 251.12 g/mol
InChI Key: NCYAUUMFSRUGHL-UHFFFAOYSA-N
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Description

“8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is a chemical compound with the CAS Number: 497261-38-8 . It has a molecular weight of 251.13 .


Synthesis Analysis

The synthesis of this compound involves the use of commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone as starting materials based on Fischer Indolizations .


Molecular Structure Analysis

The IUPAC name for this compound is 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . The InChI code is 1S/C11H11BrN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-2,5,13-14H,3-4,6H2 .


Chemical Reactions Analysis

The compound has been used in the synthesis of novel anti-cancer agents . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Anticancer Activity

The derivatives of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have shown promising results as anticancer agents . By introducing alkyl or aralkyl and a sulfonyl group, which are considered pharmacophores of some antitumor drugs, these compounds have demonstrated moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The introduction of sulfonyl groups, in particular, has been associated with increased antiproliferative activity .

Molecular Docking and Dynamics

These compounds have also been used in molecular docking studies to understand their binding orientations within the active sites of target proteins such as c-Met . Additionally, molecular dynamics simulations have been performed to evaluate the binding stabilities between these synthesized compounds and their receptors, which is crucial for drug design and development .

Synthesis of Alkaloid Derivatives

Indole derivatives, including the 8-bromo variant, are prevalent moieties present in selected alkaloids. They play a significant role in cell biology and are important in the synthesis of biologically active compounds for treating various disorders . The Fischer indole synthesis method has been applied to these derivatives to create complex alkaloid structures .

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a method used to predict the biological activity of compounds based on their chemical structure. The 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been studied as a novel chemotype of potentiators in QSAR models to predict the EC50 value, which measures the effectiveness of a substance in inhibiting a biological function .

Cystic Fibrosis Research

Research has explored the use of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as potentiators in the treatment of Cystic Fibrosis (CF), a genetic disease with limited effective treatments. These studies aim to establish a highly predictive QSAR model for these compounds .

Mechanism of Action

The synthesized compounds have shown high anti-tumor activity . They were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro . Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H317, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-2,5,13-14H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYAUUMFSRUGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406457
Record name 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

CAS RN

497261-38-8
Record name 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-bromophenylhydrazine hydrochloride (5.0 g, 22.36 mmol) in ethanol (100 mL), piperidin-4-one hydrochloride (1.316 g, 8.5984 mmol) was added and the mixture was heated to reflux. The reflux was maintained for 4 hours, then cooled to room temperature and dry hydrogen chloride gas was passed for 1 hour through the reaction mixture. The mixture was then again heated to reflux and maintained for 2 h. After completion of reaction, ethanol was distilled off under vacuum and the residue was dissolved in water. The aqueous layer was neutralized with 2N sodium hydroxide solution and was extracted in dichloromethane (2×100 mL). The pH of the aqueous layer was then adjusted to 12.0 with 2N sodium hydroxide solution and the product was extracted with ethyl acetate. The ethyl acetate layer was dried over anhydrous sodium sulfate and concentrated under vacuum. The crude solid was washed with diethyl ether (50 mL) to obtain 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (2.2 g, 39.3%) with purity 98.82% by HPLC. 1HNMR (200 MHz, DMSO-d6) δ: 2.7 (t, 2H, CH2), 3.0 (t, 2H, CH2), 3.8 (d, 2H, CH2), 7.05 (d, 1H, Ar—H), 7.2 (d, 1H, Ar—H), 7.45 (s, 1H, Ar—H), 10.97 (bs, 1H, NH). m/e=251 (M++1).
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5 g
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1.316 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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